

2-Bromo-5-(trifluoromethyl)thiophene IUPAC name

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Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)thiophene
Cat. No.:	B156589

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An In-depth Technical Guide to **2-Bromo-5-(trifluoromethyl)thiophene**: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-5-(trifluoromethyl)thiophene**, a key organofluorine building block in modern synthetic chemistry. The document is structured for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's synthesis, chemical reactivity, and significant applications. We will explore its structural features, detailing how the interplay between the thiophene ring, the bromine atom, and the electron-withdrawing trifluoromethyl group dictates its utility. This guide includes validated experimental protocols for its synthesis and subsequent transformations, mechanistic diagrams to illustrate key reaction pathways, and a thorough discussion of its role in medicinal chemistry and materials science. All procedures are presented with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction to 2-Bromo-5-(trifluoromethyl)thiophene Overview and Significance

2-Bromo-5-(trifluoromethyl)thiophene is a halogenated and fluorinated heterocyclic compound of significant interest in organic synthesis.^[1] Its unique structure, combining the aromatic stability of a thiophene ring with the distinct electronic properties of bromine and a trifluoromethyl (CF₃) group, makes it a highly versatile intermediate.^[1] The thiophene scaffold is a well-established "privileged pharmacophore" in drug discovery, known for its ability to interact with a wide range of biological targets.^[2] The incorporation of a CF₃ group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.^{[1][3]} Consequently, this compound is a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs) and advanced organic materials like conductive polymers.^[3]

Physicochemical and Structural Properties

The reactivity and utility of **2-Bromo-5-(trifluoromethyl)thiophene** are direct consequences of its molecular structure. The thiophene ring is an electron-rich aromatic system.^[2] However, this is significantly modulated by its substituents. The trifluoromethyl group at the 5-position acts as a strong electron-withdrawing group, which influences the compound's overall electronic profile and reactivity.^[1] The bromine atom at the 2-position provides a site for facile substitution, particularly through transition-metal-catalyzed reactions.^[1]

Table 1: Physicochemical Properties of **2-Bromo-5-(trifluoromethyl)thiophene**

Property	Value	Reference(s)
IUPAC Name	2-Bromo-5-(trifluoromethyl)thiophene	[1]
CAS Number	143469-22-1	[1] [4]
Molecular Formula	C ₅ H ₂ BrF ₃ S	[1] [4]
Molecular Weight	231.03 g/mol	[4]
Appearance	Solid or liquid	[5]
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C	[5] [6]
SMILES	C(F)(F)(F)C=1SC(Br)=CC1	[1]
InChI Key	YEOCVAKZWADJPV-UHFFFAOYSA-N	[1] [5]

Synthesis and Mechanistic Considerations

The synthesis of **2-Bromo-5-(trifluoromethyl)thiophene** is typically achieved through the regioselective bromination of a suitable thiophene precursor. A logical and commonly employed strategy involves the direct bromination of 2-(trifluoromethyl)thiophene.

Recommended Synthetic Protocol: Electrophilic Bromination

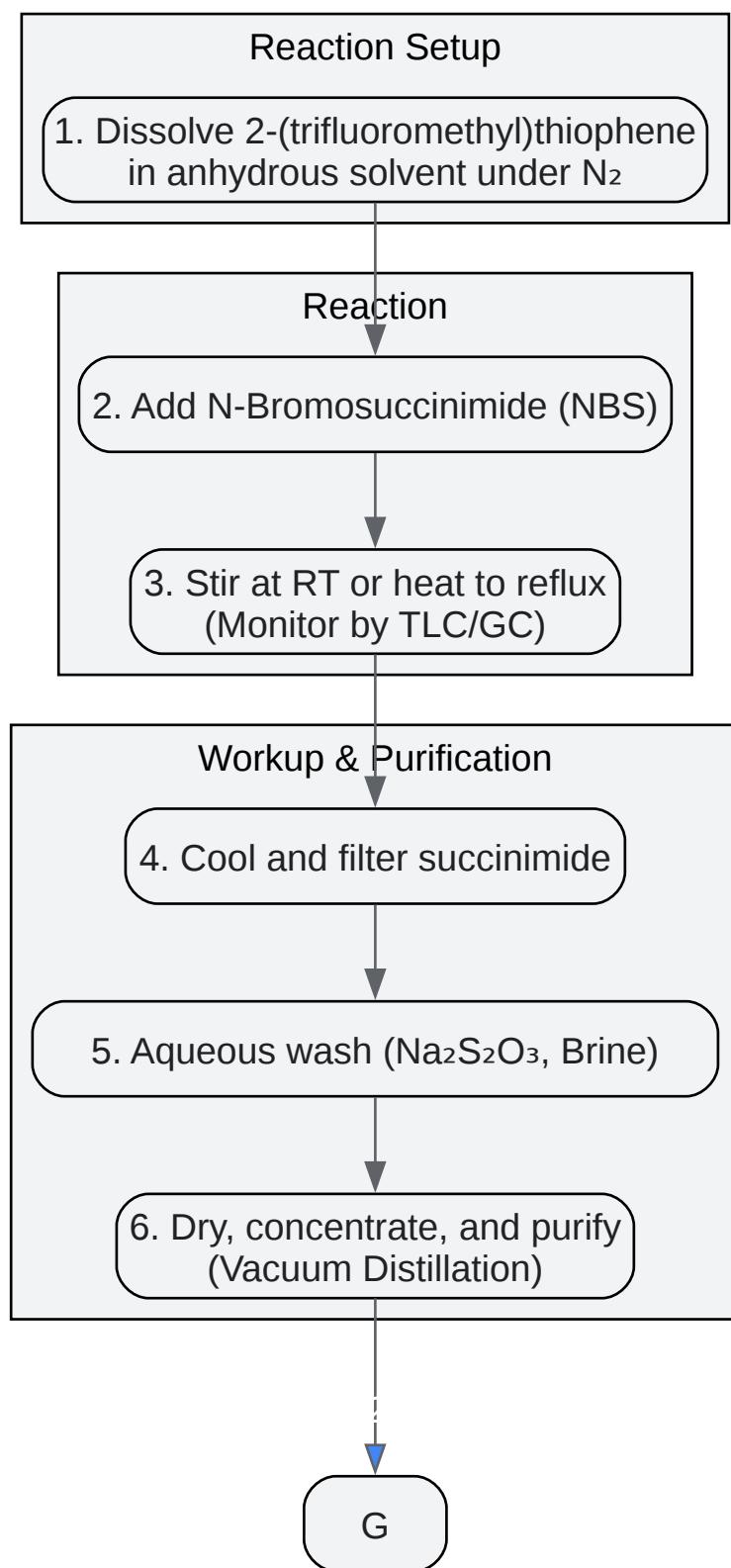
This protocol describes the synthesis of the title compound via the electrophilic bromination of 2-(trifluoromethyl)thiophene using N-Bromosuccinimide (NBS), a reliable and easy-to-handle source of electrophilic bromine.

Experimental Protocol:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(trifluoromethyl)thiophene (1.0 eq) and a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or tetrahydrofuran (THF).

- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in portions at room temperature. Causality Note: Using a slight excess of NBS ensures complete consumption of the starting material. Adding it in portions helps to control the reaction exotherm.
- Initiation (If necessary): For reactions in CCl_4 , the addition of a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide may be required to facilitate the reaction, which would then proceed via a radical mechanism.^[7] For electrophilic substitution, the reaction can often proceed without an initiator in a polar solvent like THF or acetic acid.
- Reaction Progression: Stir the reaction mixture at room temperature or gently heat to reflux (40-60°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure **2-Bromo-5-(trifluoromethyl)thiophene**.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-Bromo-5-(trifluoromethyl)thiophene**.

Chemical Reactivity and Key Transformations

The bromine atom on the thiophene ring is the primary site of reactivity, making the compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

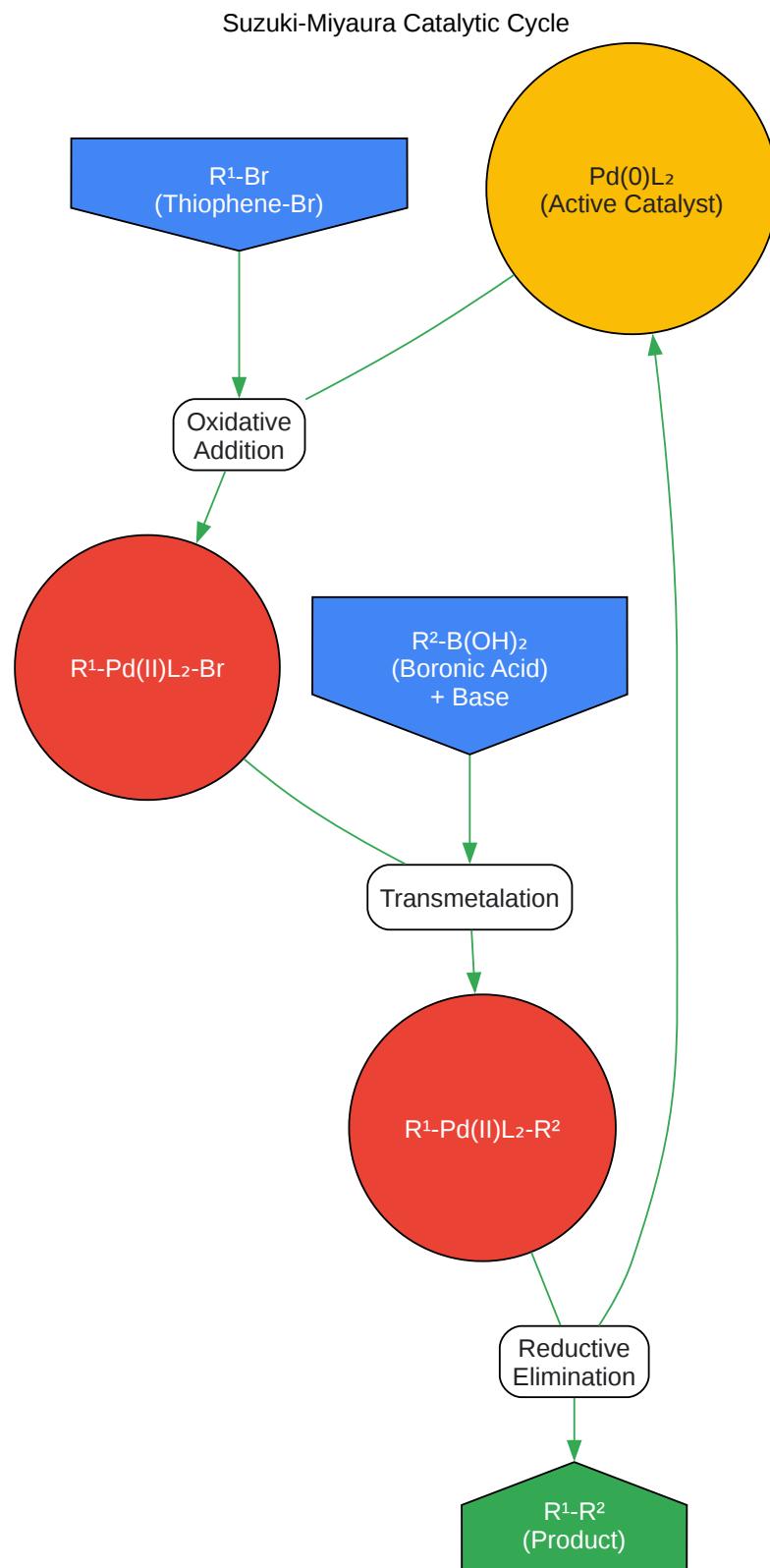
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds.^[8] **2-Bromo-5-(trifluoromethyl)thiophene** readily participates in this reaction with various aryl boronic acids, providing access to a diverse range of 2-aryl-5-(trifluoromethyl)thiophenes, which are valuable structures in medicinal chemistry.^[8]

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

- Catalyst Pre-activation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a suitable ligand if required. Add anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME). Stir for 15-30 minutes.
Causality Note: This pre-stirring step allows for the formation of the active catalytic species.
- Reagent Addition: To the flask, add **2-Bromo-5-(trifluoromethyl)thiophene** (1.0 eq), the desired aryl boronic acid (1.1-1.5 eq), and a base such as K_3PO_4 , K_2CO_3 , or Cs_2CO_3 (2.0-3.0 eq).^[8] Causality Note: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
- Reaction Conditions: Add deoxygenated water or an alternative co-solvent if necessary to form a biphasic mixture. Heat the reaction mixture to 80-100°C and stir for 6-24 hours, monitoring by TLC or LC-MS.
- Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: Purify the residue by column chromatography on silica gel to obtain the desired 2-aryl-5-(trifluoromethyl)thiophene product.

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

A Building Block for Bioactive Molecules

Thiophene derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[2][8][9]} **2-Bromo-5-(trifluoromethyl)thiophene** serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening. The trifluoromethyl group can improve a molecule's pharmacokinetic profile, while the thiophene ring can act as a bioisostere for a phenyl ring, often leading to improved potency or selectivity.^[2]

Intermediate in Materials Science

Beyond pharmaceuticals, this compound is employed in the synthesis of organic electronic materials.^[3] The electron-rich thiophene core is a fundamental unit in many conductive polymers and organic semiconductors. By using cross-coupling reactions, **2-Bromo-5-(trifluoromethyl)thiophene** can be incorporated into conjugated polymer chains, where the CF₃ group can fine-tune the material's electronic properties, solubility, and stability.^[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of **2-Bromo-5-(trifluoromethyl)thiophene**.

Table 2: Expected Analytical Data

Technique	Expected Observations
¹ H NMR	Two doublets in the aromatic region (typically 6.5-7.5 ppm), corresponding to the two protons on the thiophene ring, showing characteristic coupling constants ($J \approx 3-5$ Hz).
¹³ C NMR	Four distinct signals in the aromatic region for the thiophene carbons. A quartet for the CF_3 carbon due to C-F coupling.
¹⁹ F NMR	A singlet in the typical range for a CF_3 group attached to an aromatic ring.
Mass Spec (MS)	A molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity, confirming the presence of one bromine atom.
HPLC/GC	A single major peak indicating high purity (typically $>95\%$).

Safety, Handling, and Storage

Proper handling of **2-Bromo-5-(trifluoromethyl)thiophene** is critical to ensure laboratory safety.

- Hazard Identification: The compound is classified as a flammable liquid and vapor. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] [10]
 - Signal Word: Danger[5]
 - Hazard Statements: H225, H315, H319, H335[5]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[11] All manipulations should be performed in a well-ventilated chemical fume hood.[12][13]
- First-Aid Measures:

- Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[12][14]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
- Inhalation: Remove the person to fresh air and keep comfortable for breathing.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5][6] Keep away from heat, sparks, and open flames.
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]

Conclusion

2-Bromo-5-(trifluoromethyl)thiophene stands out as a high-value chemical intermediate with broad applicability. Its well-defined reactivity, primarily centered on palladium-catalyzed cross-coupling, provides a reliable pathway to complex molecules. The strategic placement of the bromine and trifluoromethyl groups offers chemists precise control over molecular design, making it an indispensable tool in the development of next-generation pharmaceuticals and advanced functional materials. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

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